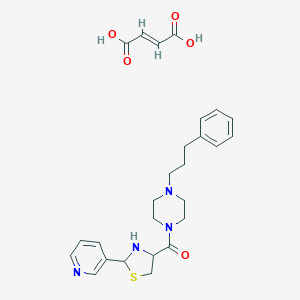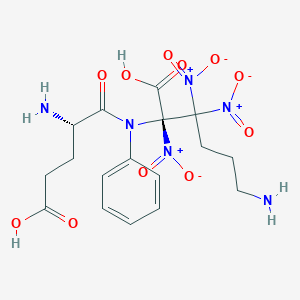
Trinitrophenylglutamyllysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trinitrophenylglutamyllysine, also known as TNP-GL, is a synthetic peptide that has gained significant attention in the scientific community due to its unique properties. This compound is composed of glutamic acid, lysine, and trinitrophenyl, which makes it a useful tool in various biochemical and physiological studies.
作用機序
Trinitrophenylglutamyllysine works by binding to specific sites on proteins, which can alter their function or activity. This mechanism of action has been utilized to study the binding properties of proteins and peptides, which can provide insight into their biological functions.
Biochemical and Physiological Effects:
Trinitrophenylglutamyllysine has been shown to have various biochemical and physiological effects, including the stimulation of T-cell proliferation and cytokine production. It has also been shown to modulate the activity of enzymes and receptors, which can have implications in drug discovery and development.
実験室実験の利点と制限
One of the main advantages of using Trinitrophenylglutamyllysine in lab experiments is its high specificity and selectivity. It can be used to study the interaction between proteins and small molecules with high accuracy. However, one limitation of using Trinitrophenylglutamyllysine is its potential toxicity, which can affect the results of experiments.
将来の方向性
There are several future directions for the use of Trinitrophenylglutamyllysine in scientific research. One area of focus is the development of new methods for the synthesis of Trinitrophenylglutamyllysine, which can increase its availability and reduce its cost. Another area of focus is the development of new applications for Trinitrophenylglutamyllysine, such as in drug discovery and development. Additionally, further research is needed to understand the full extent of Trinitrophenylglutamyllysine's biochemical and physiological effects, which can provide insight into its potential therapeutic uses.
In conclusion, Trinitrophenylglutamyllysine is a synthetic peptide that has gained significant attention in the scientific community due to its unique properties. Its high specificity and selectivity make it a useful tool in various biochemical and physiological studies. Further research is needed to fully understand its potential applications in drug discovery and development.
合成法
The synthesis of Trinitrophenylglutamyllysine involves the coupling of trinitrophenyl chloride with the amino group of lysine, followed by the addition of glutamic acid to form the peptide bond. This method has been optimized to produce Trinitrophenylglutamyllysine in high purity and yield, making it readily available for research purposes.
科学的研究の応用
Trinitrophenylglutamyllysine has been widely used in various scientific research applications, including immunology, biochemistry, and pharmacology. It is commonly used as a hapten to study the immune response and antibody production. It has also been used to study the interaction between proteins and small molecules in biochemical assays.
特性
CAS番号 |
123774-73-2 |
|---|---|
製品名 |
Trinitrophenylglutamyllysine |
分子式 |
C17H22N6O11 |
分子量 |
486.4 g/mol |
IUPAC名 |
(2R)-6-amino-2-(N-[(2S)-2-amino-4-carboxybutanoyl]anilino)-2,3,3-trinitrohexanoic acid |
InChI |
InChI=1S/C17H22N6O11/c18-10-4-9-16(21(29)30,22(31)32)17(15(27)28,23(33)34)20(11-5-2-1-3-6-11)14(26)12(19)7-8-13(24)25/h1-3,5-6,12H,4,7-10,18-19H2,(H,24,25)(H,27,28)/t12-,17-/m0/s1 |
InChIキー |
NLIVJYRNWMZLSY-SJCJKPOMSA-N |
異性体SMILES |
C1=CC=C(C=C1)N(C(=O)[C@H](CCC(=O)O)N)[C@](C(=O)O)(C(CCCN)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)N(C(=O)C(CCC(=O)O)N)C(C(=O)O)(C(CCCN)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)N(C(=O)C(CCC(=O)O)N)C(C(=O)O)(C(CCCN)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
同義語 |
TNP-dGL TNP-Glu-Lys trinitrophenylglutamyllysine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



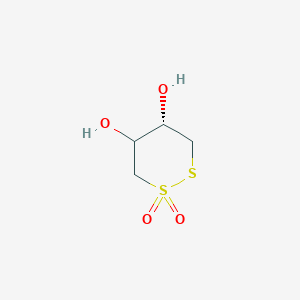

![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
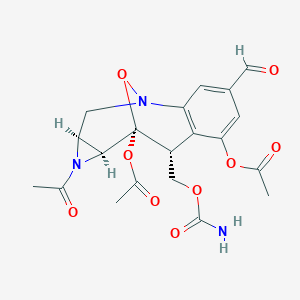

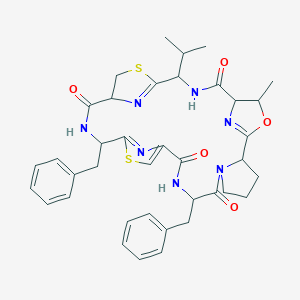
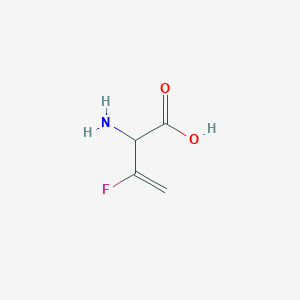



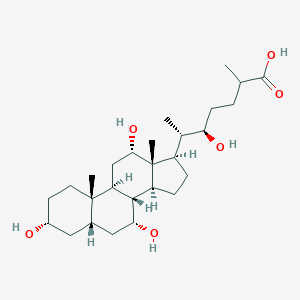
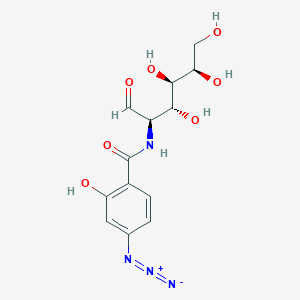
![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)
